Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (CAS: 445222-99-1) is a spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. Its molecular formula is C25H20N2O6, with a molecular weight of 444.44 g/mol . Key structural elements include:
- A spiro junction between indoline and pyrano[3,2-c]pyridine rings.
- Allyl and ethyl ester substituents at the 1- and 3'-positions, respectively.
- Amino and dimethyl groups at the 2'- and 6',7'-positions.
Properties
IUPAC Name |
ethyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-11-26-15-10-8-7-9-14(15)23(22(26)29)17-16(12-13(3)25(4)20(17)27)31-19(24)18(23)21(28)30-6-2/h5,7-10,12H,1,6,11,24H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJDLEPPPDQQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)C(=O)N(C(=C2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that integrates features of both indoline and pyrano-pyridine systems. This structural complexity is believed to contribute to its diverse biological activities.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Base Structure | Spiro[indoline-3,4'-pyrano[3,2-c]pyridine] |
| Functional Groups | Ethyl, Allyl, Amino, Dioxo |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
Antitumor Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that compounds containing the pyrano-pyridine moiety can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo has been hypothesized to exhibit similar effects due to its structural analogies.
Case Study: Antitumor Effects in vitro
In a recent study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways as evidenced by increased levels of caspase activity and PARP cleavage.
Antibacterial Activity
The compound's antibacterial potential has also been explored. Compounds with similar frameworks have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo can be attributed to several proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival in both cancerous and bacterial cells.
- Receptor Modulation : Its structural features suggest potential interactions with various receptors, which could lead to altered signaling pathways affecting cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been reported to induce oxidative stress in target cells, leading to cellular damage and death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous spirocyclic derivatives, focusing on molecular features, synthesis, and reported bioactivities:
Structural and Functional Insights:
Core Scaffold Variations: The target compound features a pyrano[3,2-c]pyridine ring fused to indoline, whereas derivatives like incorporate pyrano[2,3-c]pyrazole, enhancing electrophilicity due to bromo/trifluoromethyl groups. Compounds with carboxamide substituents (e.g., ) exhibit herbicidal activity, suggesting that functional groups at the 3'-position critically influence bioactivity.
Substituent Effects: Allyl groups (target compound and ) may enhance reactivity in further functionalization or binding interactions. Cyano groups () improve metabolic stability but reduce solubility compared to ester/carboxamide analogs.
Synthetic Routes: Multicomponent reactions dominate for complex spirocycles (), offering high yields and atom economy. The target compound’s synthesis likely involves spirocyclization of pre-functionalized intermediates, though explicit details are lacking .
Bioactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
